4,4'-Dihydroxybiphenyl
Overview
Description
4,4’-Dihydroxybiphenyl is used to prepare plastics and serves as a laboratory reagent. It is an intermediate in the preparation of polyether liquid crystals and is used as an antioxidant agent for rubber and latex .
Synthesis Analysis
4,4’-Dihydroxybiphenyl derivatives, namely 2,2’- [biphenyl-4,4’-diylbis (oxy)]bis [N- (2-aminoalkyl)acetamide], were synthesized by alkylation of 4,4’-dihydroxybiphenyl with methylbromoacetate, followed by alkaline hydrolysis . Another method of synthesis involves dihydroxybiphenyl alkylation using the α,ω-dihalogenoalkanes (hydrocarbon chain length from 2 to 6 methylene units) following aminodehalogenation with primary and secondary amines .Molecular Structure Analysis
4,4’-Dihydroxybiphenyl is a member of the class of hydroxybiphenyls that is biphenyl with hydroxy groups at positions 4 and 4’. It derives from a hydride of a biphenyl .Chemical Reactions Analysis
4,4’-Dihydroxybiphenyl can undergo reactions such as alkylation with appropriate alkyl halides . It can also react with acids to form esters, and with phenols to form condensation products .Physical And Chemical Properties Analysis
4,4’-Dihydroxybiphenyl is a white to light yellow powder to crystal substance. It is sparingly soluble in water but soluble in organic solvents like alcohol and tetrahydrofuran .Scientific Research Applications
1. Preparation of Polyether Liquid Crystals
- Application Summary: 4,4’-Dihydroxybiphenyl is used as an intermediate in the preparation of polyether liquid crystals . These liquid crystals have applications in various fields including display technologies, thermography, and optical data storage.
2. Antioxidant Agent for Rubber and Latex
- Application Summary: 4,4’-Dihydroxybiphenyl is used as an antioxidant agent for rubber and latex . This helps to prevent the degradation of these materials over time.
3. Synthesis of Thermoresponsive Hydrogels
- Application Summary: 4,4’-Dihydroxybiphenyl is used in the synthesis of thermoresponsive hydrogels . These hydrogels can respond to changes in temperature, making them useful in a variety of applications such as drug delivery and tissue engineering.
- Methods of Application: The compound is used as a crosslinker in the free radical polymerization of N-isopropylacrylamide (NIPAAm) to form the hydrogel .
- Results or Outcomes: The resulting hydrogels display resiliency through multiple swelling-deswelling cycles, with their temperature responsiveness being reversible .
4. Synthesis of 4-Hydroxypyridine Derivatives
- Application Summary: 4,4’-Dihydroxybiphenyl has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals.
5. Preparation of Plastics
- Application Summary: 4,4’-Dihydroxybiphenyl is used to prepare plastics . The compound can be incorporated into the polymer matrix to enhance certain properties of the plastic.
6. Reduction of Bond Breaking Barrier of Metal-Organic Hybridization System
- Application Summary: The oxygen terminal of 4,4’-dihydroxybiphenyl can effectively reduce the bond breaking barrier of the metal-organic hybridization system . This allows for the transfer of metal-organic hybrids to be carried out at a lower temperature.
- Methods of Application: The specific methods of application or experimental procedures would involve the use of a scanning tunneling microscope (STM) to observe the effects of 4,4’-dihydroxybiphenyl on the metal-organic hybridization system .
- Results or Outcomes: The successful reduction of the bond breaking barrier of the metal-organic hybridization system using 4,4’-dihydroxybiphenyl can lead to more efficient and lower temperature processes in surface chemistry .
7. Food Packaging
- Application Summary: 4,4’-Dihydroxybiphenyl is used in food packaging . The compound can be incorporated into the packaging material to enhance certain properties.
8. Reduction of Bond Breaking Barrier of Metal-Organic Hybridization System
- Application Summary: The oxygen terminal of 4,4’-dihydroxybiphenyl can effectively reduce the bond breaking barrier of the metal-organic hybridization system , so that the transfer of metal-organic hybrids can be carried out at a lower temperature.
- Methods of Application: The specific methods of application or experimental procedures would involve the use of a scanning tunneling microscope (STM) to observe the effects of 4,4’-dihydroxybiphenyl on the metal-organic hybridization system .
- Results or Outcomes: The successful reduction of the bond breaking barrier of the metal-organic hybridization system using 4,4’-dihydroxybiphenyl can lead to more efficient and lower temperature processes in surface chemistry .
Safety And Hazards
Future Directions
4,4’-Dihydroxybiphenyl is widely used in organic synthesis and also exhibits certain biological activity and functionality. It can be used as a raw material for the synthesis of dyes, pharmaceuticals, and plastics. Due to its good electronic structure and ability to form hydrogen bonds, it is often used as a component in the synthesis of liquid crystal materials .
properties
IUPAC Name |
4-(4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCBEIPGXKNHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54614-69-6 (mono-hydrochloride salt) | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1029120 | |
Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS] | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000079 [mmHg] | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Dihydroxybiphenyl | |
CAS RN |
92-88-6 | |
Record name | 4,4′-Dihydroxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8994A0904 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.